H-Phe-D-met-arg-phe-NH2

描述

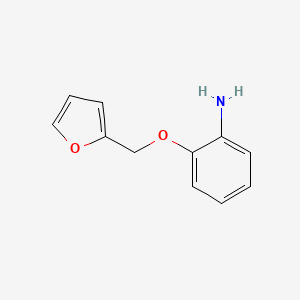

“H-Phe-D-met-arg-phe-NH2” is also known as FMRFamide . It is a neuropeptide from a broad family of FMRFamide-related peptides (FaRPs) all sharing an -RFamide sequence at their C-terminus . It was first identified in Hard clam (Mercenaria mercenaria) and is thought to play an important role in cardiac activity regulation .

Synthesis Analysis

The synthesis of “H-Phe-D-met-arg-phe-NH2” involves complex biochemical pathways. The peptide content is approximately 65% . The compound H-Tyr-D-Arg-Phe-Gly-NH2 was selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides .Molecular Structure Analysis

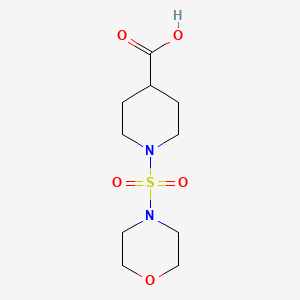

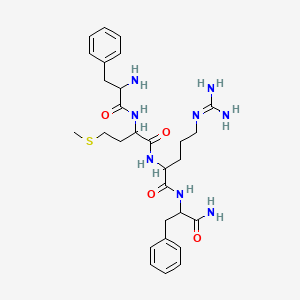

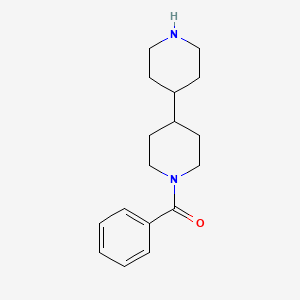

The empirical formula of “H-Phe-D-met-arg-phe-NH2” is C29H42N8O4S . It has a molecular weight of 598.76 . The SMILES string representation is CSCCC(NC(=O)C(N)Cc1ccccc1)C(=O)NC(CCCNC(N)=N)C(=O)NC(Cc2ccccc2)C(N)=O .Chemical Reactions Analysis

“H-Phe-D-met-arg-phe-NH2” contains a total of 85 bonds, including 43 non-H bonds, 17 multiple bonds, 18 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amide (aliphatic), 3 secondary amides (aliphatic), 1 guanidine derivative, 3 primary amines (aliphatic), and 1 sulfide .科学研究应用

大鼠脑和垂体中的神经系统

研究表明,H-Phe-D-met-arg-phe-NH2(软体动物心脏兴奋肽)是大鼠中枢神经系统的广泛神经系统的一部分,包括大脑、脊髓和后垂体。该肽与抗Met-安啡肽或其推测前体标记的神经元不同,显示了其在神经系统中的独特作用(Weber et al., 1981)。

分析方法开发

已开发了一种毛细管电泳方法,用于分离H-Phe-D-met-arg-phe-NH2及相关物质。该方法对于识别肽中的杂质至关重要,并已验证其精度和准确性,显示了该肽在分析化学中的重要性(Brunnkvist et al., 2004)。

药理学特性

药理学研究已分离并合成了两种与H-Phe-D-met-arg-phe-NH2抗体发生交叉反应的牛脑肽。这些肽已被发现可以改变吗啡的作用,表明其在疼痛调节和阿片类反应中可能发挥作用(Yang et al., 1985)。

果蝇的遗传研究

已在果蝇中分离出编码与H-Phe-D-met-arg-phe-NH2相关的神经肽的基因。该基因负责编码一个产生多种神经肽的前体蛋白,说明了该肽在遗传研究和神经生物学中的相关性(Schneider & Taghert, 1988)。

在蛋白稳定性中的作用

对甲硫氨酸残基中的NH...S氢键的研究,包括含有H-Phe-D-met-arg-phe-NH2的二肽,为了解生物化学和生物物理背景下蛋白质的折叠和稳定性提供了见解。这项研究对于理解蛋白质在生化和生物物理环境中的折叠和稳定性至关重要(Biswal等,2012)。

类似物的构象分析

研究还集中在H-Phe-D-met-arg-phe-NH2的类似物的构象上,为生物活性的结构要求提供了宝贵的见解。这类研究对于开发具有特定生物功能的合成肽至关重要(Grdadolnik et al., 1994)。

未来方向

The discovery of endogenous opioid peptides accentuated the highly promising potential of designing drugs based on them . The compound H-Tyr-D-Arg-Phe-Gly-NH2 was selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides . This suggests that “H-Phe-D-met-arg-phe-NH2” and related peptides may have potential applications in the development of new drugs.

属性

IUPAC Name |

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)

![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)